N,N-Dimethyl-alpha,alpha-diphenylthioacetamide
Description
N,N-Dimethyl-alpha,alpha-diphenylthioacetamide is a thioamide derivative characterized by a sulfur atom replacing the oxygen in the carbonyl group of the acetamide backbone. Its structure includes two phenyl groups attached to the alpha carbon and dimethyl substituents on the nitrogen atom. This compound is structurally analogous to diphenamid (N,N-dimethyl-2,2-diphenylacetamide), a known herbicide, but differs in the substitution of the amide oxygen with sulfur, which alters its electronic and steric properties .
Properties
CAS No. |
54191-80-9 |
|---|---|
Molecular Formula |
C16H17NS |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
N,N-dimethyl-2,2-diphenylethanethioamide |
InChI |
InChI=1S/C16H17NS/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI Key |
JMUXNFZSTDDNFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2,2-diphenylthioacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-diphenylthioacetic acid with dimethylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the thioamide bond .
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-2,2-diphenylthioacetamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2,2-diphenylthioacetamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
N,N-Dimethyl-2,2-diphenylthioacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioamide-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,2-diphenylthioacetamide involves its interaction with specific molecular targets and pathways. The thioamide group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Diphenamid (N,N-Dimethyl-2,2-diphenylacetamide)
- Structure : Features a traditional acetamide group (C=O) with two phenyl groups on the alpha carbon and dimethylamine on nitrogen.
- Applications : Widely used as a pre-emergent herbicide due to its ability to inhibit cell division in plants .
- Key Differences : The absence of sulfur in diphenamid results in higher polarity and hydrogen-bonding capacity compared to the thioacetamide variant. Thioacetamides generally exhibit reduced solubility in polar solvents but enhanced stability against hydrolysis .
(b) N,N-Dimethylacetamide (DMA)
- Structure : A simple acetamide with dimethylamine and a methyl group on the carbonyl carbon.
- Physicochemical Properties :
- Applications : Industrial solvent in polymer production (e.g., polyacrylonitrile) and pharmaceuticals .
- Toxicity : Classified as a reproductive toxin and hepatotoxin with occupational exposure limits (OELs) of 10 ppm .
- Comparison : Unlike the diphenyl-substituted thioacetamide, DMA lacks aromatic groups, making it less lipophilic. The thioacetamide’s sulfur atom may confer distinct metabolic pathways and toxicity profiles .
(c) Thioacetamide Derivatives (e.g., N-(Substituted) Thioacetamide Quinazolinones)
- Structure: Thioacetamide moieties linked to heterocyclic systems like quinazolinones .
- Properties: Melting Points: 489–491 K (observed in dichlorophenyl-thiazolyl acetamide derivatives) .
Physicochemical and Toxicological Data Comparison
*Inferred based on structural analogs.
Biological Activity
N,N-Dimethyl-alpha,alpha-diphenylthioacetamide (commonly referred to as DM-DPTA) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
DM-DPTA is characterized by its thioacetamide structure, which contributes to its biological activity. The chemical formula is , and it features a dimethylamino group attached to a thioacetamide moiety with two phenyl groups.
Research indicates that DM-DPTA exhibits various mechanisms of action that contribute to its biological activity:
- Receptor Interactions : DM-DPTA has been shown to interact with adrenergic receptors, particularly affecting alpha-adrenergic receptor subtypes. Studies have demonstrated that it can inhibit alpha 1- and alpha 2-adrenoceptors with varying potency, suggesting a role in modulating sympathetic nervous system activity .
- Cytotoxic Effects : In vitro studies have indicated that DM-DPTA may possess cytotoxic properties against certain cancer cell lines. Its structural analogs have been compared for their efficacy in inducing apoptosis in tumor cells, highlighting its potential as an anticancer agent .
- Antimicrobial Activity : Preliminary investigations suggest that DM-DPTA exhibits antimicrobial properties, although the specific mechanisms remain to be fully elucidated.
Biological Activity Summary
Case Study 1: Alpha-Adrenergic Receptor Modulation
In a study examining the effects of DM-DPTA on isolated rat vas deferens tissues, it was found that DM-DPTA significantly inhibited both alpha 1- and alpha 2-adrenoceptors. The study reported a reversible antagonism where washing the tissues returned the response curves to baseline levels, indicating a competitive interaction at lower concentrations .
Case Study 2: Cytotoxicity in Cancer Models
Research conducted on various anthracycline analogs, including those related to DM-DPTA, revealed promising results in terms of cytotoxicity against K562 wild-type and ABCB1-overexpressing cancer cells. These studies highlighted the potential for DM-DPTA derivatives to overcome drug resistance commonly seen in chemotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
